molecular formula C15H10ClFN2O B1438344 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline CAS No. 1094937-81-1

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline

Cat. No. B1438344
M. Wt: 288.7 g/mol
InChI Key: VSNSWGXNBFVTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline” is a chemical compound that has been studied for its potential applications in the treatment of Alzheimer’s disease . It is part of a series of Aβ aggregation inhibitors having a quinoline scaffold .


Synthesis Analysis

The compound is synthesized using organic syntheses that rely on convergent synthetic routes . The synthesis process involves the use of various spectral techniques, including single-crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline” has been characterized by various spectral techniques, including single-crystal X-ray crystallography .


Chemical Reactions Analysis

The compound exhibits Aβ self-aggregation inhibition . Molecules 5g and 5a, which are derivatives of the compound, showed the highest inhibitory potential, 53.73% and 53.63% at 50 μM respectively .

Scientific Research Applications

Antimalarial and Anticancer Agent

  • Scientific Field : Pharmacology
  • Application Summary : This compound has been synthesized and evaluated for its potential as an antimalarial and anticancer agent . The derivatives of this compound were derived from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone .
  • Methods of Application : The compounds were synthesized and then evaluated for their in vitro antimalarial and anticancer activity .
  • Results : The most active compounds displayed inhibitory values against heme crystallization in the range of 93.14 ± 1.74 – 94.93 ± 1.50% as an antimalarial mechanism and cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06 and 6.95 ± 1.62 μg/mL for certain compounds respectively against human prostate LNCaP tumor cells .

Potential SARS-CoV-2 Mpro Inhibitor

  • Scientific Field : Medicinal Chemistry & Drug Discovery
  • Application Summary : This compound has been designed, synthesized, and developed as a potential SARS-CoV-2 Mpro inhibitor . A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS-CoV-2 Mpro inhibitor .
  • Methods of Application : An ANN-based QSAR model was built to predict the IC50 values of each analog using the experimental values of other 4-aminoquinolines as the training set. Subsequently, molecular docking was used to evaluate each analog’s binding affinity to Mpro .
  • Results : The analog that showed the greatest affinity and lowest IC50 values was synthesized and characterized for its posterior incorporation into a polycapro-lactone-based nanoparticulate system .

Amyloid Beta-Disaggregating Agents

  • Scientific Field : Medicinal Chemistry & Drug Discovery
  • Application Summary : This compound has been used in the synthesis of a series of Aβ aggregation inhibitors having a quinoline scaffold . These inhibitors were designed for the treatment of Alzheimer’s disease .
  • Methods of Application : The compounds were synthesized and characterized by various spectral techniques including single-crystal X-ray crystallography . Their Aβ self-aggregation inhibition was investigated via ThT fluorescence assay, electron microscopy, and transmission electron microscopy .
  • Results : Molecules 5g and 5a showed the highest inhibitory potential, 53.73% and 53.63% at 50 μM respectively; higher than the standard Aβ disaggregating agent, curcumin . These compounds also exhibited potential antioxidant activity and metal chelating property .

Antimalarial Agents

  • Scientific Field : Pharmacology
  • Application Summary : New compounds were synthesized that showed moderate antimalarial activity with IC50 < 100 M .
  • Methods of Application : The compounds were synthesized and their antimalarial activity was evaluated .
  • Results : Six of the newly synthesized compounds showed moderate antimalarial activity .

Synthesis of Antimalarial and Anticancer Agents

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound has been used in the synthesis of [ (7-Chloroquinolin-4-yl)amino]chalcone derivatives . These derivatives were derived from the corresponding 3- or 4- [ (7-chloroquinolin-4-yl)amino]acetophenone .
  • Methods of Application : The compounds were synthesized and evaluated for in vitro antimalarial and anticancer activity .
  • Results : The most active compounds displayed inhibitory values against heme crystallization as an antimalarial mechanism and cytotoxic effect against human prostate LNCaP tumor cells .

Synthesis of New Antimalarial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound has been used in the synthesis of new antimalarial agents .
  • Methods of Application : The compounds were synthesized and their antimalarial activity was evaluated .
  • Results : All newly synthesized compounds showed moderate antimalarial activity with IC50 < 100 M .

Future Directions

The compound shows promise in the development of potent multi-targeted ligands for the treatment of Alzheimer’s disease . Its potential antioxidant activity and metal chelating property could be helpful for developing new multifunctional agents against Alzheimer’s disease .

properties

IUPAC Name

4-(7-chloroquinolin-4-yl)oxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-9-1-3-11-13(7-9)19-6-5-14(11)20-15-4-2-10(18)8-12(15)17/h1-8H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNSWGXNBFVTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.